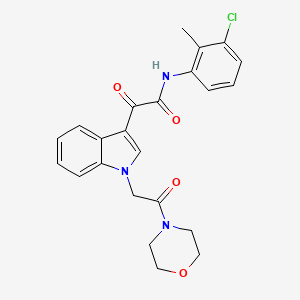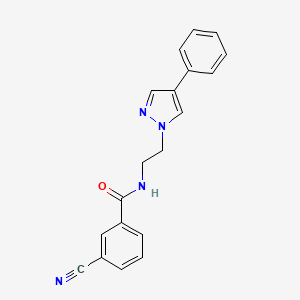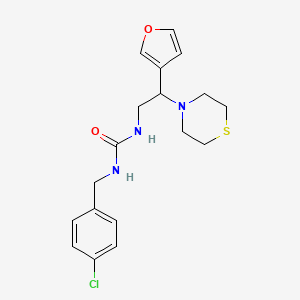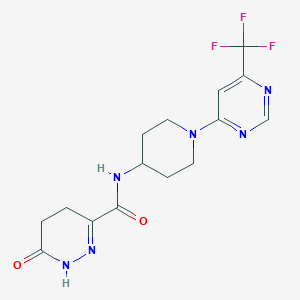
3-Bromo-5-fluorobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3BrF2O2S . It has an average mass of 257.053 Da and a mono-isotopic mass of 255.900513 Da . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and sulfonyl fluoride groups . The exact position and orientation of these substituents can influence the properties and reactivity of the molecule.Aplicaciones Científicas De Investigación
1. SuFEx Clickable Reagent for Isoxazole Synthesis
3-Bromo-5-fluorobenzenesulfonyl fluoride serves as a precursor in the development of new fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition. This showcases its potential in enriching the SuFEx (sulfur(vi) fluoride exchange) tool cabinet for functionalized isoxazole synthesis (Leng & Qin, 2018).
2. Hydrodefluorination of Fluorocarbons
Transition metal fluoride complexes involving this compound have shown utility in catalytic applications, including C-F bond activation and fluorocarbon functionalization. These complexes have been used for the hydrodefluorination (HDF) of perfluorinated aromatic compounds, demonstrating their potential in selective C-F bond cleavage and the synthesis of less fluorinated derivatives (Vela et al., 2005).
3. Aliphatic C-H Fluorination
The compound contributes to methods for the selective aliphatic C-H fluorination, enabling the incorporation of fluorine into organic molecules under mild conditions. This is crucial for the development of fluorinated organic compounds in pharmaceuticals and agrochemicals, offering a direct protocol for C-H bond fluorination using conveniently handled fluoride salts (Liu et al., 2012).
4. Nucleophilic Aromatic Substitution Reactions
It acts as a starting material in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in the production of PET (Positron Emission Tomography) tracers. This underscores its role in facilitating nucleophilic aromatic substitution reactions with [18F]fluoride, contributing to medical imaging technology (Ermert et al., 2004).
5. Fluoride Ion Sensing
Research on this compound derivatives highlights their application in the development of sensors for the detection of fluoride ions in water. Such sensors operate through mechanisms involving the formation of specific complexes upon fluoride binding, enabling the detection of fluoride at sub-ppm concentrations. This application is significant for environmental monitoring and water quality assessment (Hirai et al., 2016).
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this compound is related, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Mode of Action
It’s worth noting that sulfonamides, which are structurally related, are used as antibacterial drugs . They are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Biochemical Pathways
Sulfonamides, a related class of compounds, are known to interfere with bacterial folic acid synthesis, which is crucial for dna replication .
Result of Action
Related sulfonamide compounds have been shown to have antitumor, antidiabetic, antiviral, and anti-cancer effects .
Direcciones Futuras
Fluorinated compounds have a wide range of applications in various fields, including medicine, materials science, and energy harvesting . The unique properties of these compounds make them valuable tools for scientific research and technological development. Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing safer and more efficient ways to use these compounds .
Propiedades
IUPAC Name |
3-bromo-5-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGATLAUBTWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)
![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)


![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)



![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
